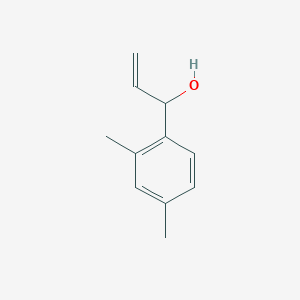

1-(2,4-Dimethylphenyl)prop-2-en-1-ol

Description

1-(2,4-Dimethylphenyl)prop-2-en-1-ol is an organic compound featuring a propenol (allyl alcohol) backbone substituted at the 1-position with a 2,4-dimethylphenyl group. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol. The compound’s structure combines the hydrophobic 2,4-dimethylphenyl moiety with the polar hydroxyl group, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h4-7,11-12H,1H2,2-3H3 |

InChI Key |

GFWJVQHEIUSXMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C=C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dimethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 2,4-Dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.

Reduction: 1-(2,4-Dimethylphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Structural Insights :

- Electron-Donating Groups (e.g., methyl, methoxy) : Enhance stability and lipophilicity, favoring membrane permeability in drug candidates .

- Electron-Withdrawing Groups (e.g., chloro, fluoro) : Increase electrophilicity, improving reactivity in cross-coupling reactions or target binding .

- Hydroxyl Groups : Boost solubility and hydrogen-bonding capacity, critical for antioxidant and antimicrobial activity .

Physicochemical Properties

- Lipophilicity: The 2,4-dimethylphenyl group in the target compound increases hydrophobicity compared to hydroxyl- or methoxy-substituted analogs, making it more suitable for non-polar environments .

- Polarity : Methoxy and hydroxyl derivatives exhibit higher polarity due to electronegative substituents, enhancing solubility in polar solvents .

- Steric Effects : Bulky substituents (e.g., benzo[d]thiazol in ’s compound) may hinder rotational freedom, affecting conformational stability in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.